molecular formula C9H11NO3 B1640443 Methyl 2-methoxy-6-methylnicotinate

Methyl 2-methoxy-6-methylnicotinate

Cat. No.: B1640443
M. Wt: 181.19 g/mol
InChI Key: ZPRQXQNPWCCUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-6-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-5-7(9(11)13-3)8(10-6)12-2/h4-5H,1-3H3

InChI Key

ZPRQXQNPWCCUOQ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(=O)OC)OC

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-methyl-nicotinic acid methyl ester (10.4 g, 56.52 mmol) in MeOH under nitrogen is added a solution of sodium (2.58 g, 113.04 mmol) in methanol (80.0 mL) (sodium metal is dissolved in methanol under a nitrogen atmosphere) at room temperature. The reaction mixture is refluxed overnight. The reaction is cooled to room temperature and the pH is adjusted to pH=7 with acetic acid. The reaction mixture is diluted with ethyl acetate (100 mL) and water (30 mL). The organic layer is separated and the aqueous layer is extracted with ethyl acetate (2×75 mL). The combined organic extracts are dried over Na2SO4, filtered, and concentrated to give crude product. Yield: 7.25 g (71%). 1H NMR (400 MHz, CDCl3), δ8.066-8.047 (d, J=7.6 Hz, 1H), 6.782-6.764 (d, J=7.2 Hz, 1-1H), 4.029 (s, 3H), 3.879 (s, 3H), 2.483 (s, 3H); ES/MS m/z 182.2 [M+H]+.
Quantity
10.4 g
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reactant
Reaction Step One
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2.58 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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80 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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100 mL
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Quantity
30 mL
Type
solvent
Reaction Step Four

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